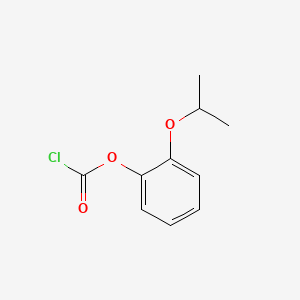

o-Isopropoxyphenyl chloroformate

Description

Contextual Significance within Organic Synthesis

The principal role of o-Isopropoxyphenyl chloroformate in organic synthesis is as a precursor to carbamate (B1207046) insecticides, most notably Propoxur (B1679652). wikipedia.orgbeyondpesticides.org The chloroformate group is an excellent acylating agent, readily reacting with nucleophiles such as amines to form carbamates. This reactivity is central to its importance, providing a reliable method for the introduction of the o-isopropoxyphenyl carbamate moiety into a target molecule.

The synthesis of Propoxur from this compound is a classic example of its application. The reaction involves the treatment of this compound with methylamine (B109427), leading to the formation of the N-methylcarbamate with the expulsion of hydrogen chloride. This straightforward and efficient transformation highlights the value of this compound as a key building block in the agrochemical industry.

Beyond its use in insecticide synthesis, the reactivity of this compound is characteristic of aryl chloroformates in general. These compounds are versatile reagents for the introduction of protecting groups in the synthesis of complex molecules, such as in peptide synthesis where they can be used to block the N-terminus of an amino acid. researchgate.net Furthermore, aryl chloroformates are employed as monomers in the synthesis of polycarbonates, a class of polymers with significant commercial applications. wikipedia.org

Historical Development and Initial Academic Interest

The development of this compound is intrinsically linked to the post-World War II boom in the discovery and commercialization of synthetic organic pesticides. The initial academic and industrial interest in this compound was driven by the quest for effective and selective insecticides. The carbamate class of insecticides, to which the derivative of this compound belongs, emerged as a promising area of research.

The insecticide Propoxur, chemically known as o-isopropoxyphenyl methylcarbamate, was introduced in 1959 by Bayer. wikipedia.org This milestone marks a key point in the history of this compound, as its synthesis would have been a necessary preceding step in the development of Propoxur. The World Health Organization (WHO) also recognized the importance of Propoxur in public health for controlling disease vectors, referring to it by the code OMS-33. who.int

The synthesis of aryl chloroformates, in general, was a subject of study in the mid-20th century. Patented methods from that era describe the reaction of sodium phenoxides with phosgene (B1210022) to produce the corresponding phenyl chloroformates. google.com The synthesis of this compound would have followed a similar pathway, starting from o-isopropoxyphenol. The initial academic interest was therefore not in the compound itself, but in its potential to be converted into biologically active molecules like Propoxur.

Scope of Current Research Directions and Emerging Applications

While the primary application of this compound remains in the synthesis of Propoxur, the broader reactivity of aryl chloroformates points to potential emerging applications. The field of materials science, for instance, offers fertile ground for the exploration of new uses for this compound.

Aryl chloroformates are known to be suitable monomers for the synthesis of polycarbonates. These polymers are valued for their optical clarity, high impact resistance, and thermal stability. The reaction of a bisphenol with an aryl chloroformate can lead to the formation of a polycarbonate chain. While not a widespread application for this compound specifically, the potential for its incorporation into novel polycarbonate structures with tailored properties remains an area for future research.

In the realm of medicinal chemistry and drug design, the use of this compound as a derivatizing agent or as a building block for novel therapeutic agents is another avenue of exploration. Chloroformates are well-established reagents for the introduction of protecting groups in multi-step organic syntheses, including the synthesis of peptides and other complex natural products. researchgate.net The o-isopropoxyphenyl group, if incorporated into a drug candidate, could influence its pharmacokinetic and pharmacodynamic properties.

Furthermore, the general class of chloroformates is utilized in analytical chemistry as derivatizing agents to enhance the volatility and chromatographic separation of polar analytes for techniques such as gas chromatography-mass spectrometry (GC-MS). While specific applications for this compound in this context are not widely reported, its chemical properties suggest it could be a viable reagent for such purposes.

Detailed Research Findings

The synthesis of Propoxur from o-isopropoxyphenol, which proceeds via an intermediate that is functionally equivalent to this compound, has been a subject of industrial and academic research. The direct reaction of o-isopropoxyphenol with methyl isocyanate is a common synthetic route. chemicalbook.comgoogle.com

| Reactant 1 | Reactant 2 | Product | Catalyst | Reaction Conditions | Yield | Reference |

| o-Isopropoxyphenol | Methyl isocyanate | Propoxur | Amine catalyst | 60-110 °C, 0.5-3h | >99% | google.com |

The properties of the end-product, Propoxur, are well-documented due to its widespread use.

| Property | Value | Reference |

| Molar Mass | 209.24 g/mol | wikipedia.org |

| Melting Point | 91 °C | wikipedia.org |

| Solubility in water | 2 g/L at 20 °C | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

42572-19-0 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(2-propan-2-yloxyphenyl) carbonochloridate |

InChI |

InChI=1S/C10H11ClO3/c1-7(2)13-8-5-3-4-6-9(8)14-10(11)12/h3-7H,1-2H3 |

InChI Key |

LCZRGRFZVSOZLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for O Isopropoxyphenyl Chloroformate

Phosgenation-Based Synthetic Routes

Phosgenation, the process of reacting a substrate with phosgene (B1210022) (carbonyl chloride, COCl₂) or a phosgene equivalent, stands as the cornerstone for the industrial production of chloroformates. This approach is favored for its efficiency and directness in converting the hydroxyl group of a phenol (B47542) into the more reactive chloroformate functional group.

Reaction of o-Isopropoxyphenol with Carbonyl Chloride (Phosgene)

The direct reaction between o-isopropoxyphenol and phosgene is the most common method for synthesizing o-isopropoxyphenyl chloroformate. The fundamental transformation involves the nucleophilic attack of the phenoxide ion (formed from o-isopropoxyphenol in a basic medium) on the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the desired chloroformate.

A documented synthetic procedure provides specific details of this reaction. google.com In this process, o-isopropoxyphenol is first treated with an aqueous sodium hydroxide (B78521) solution. google.com Subsequently, a solution of phosgene in an organic solvent is slowly introduced to the mixture to initiate the reaction. google.com

Precise control over the stoichiometry of the reactants is paramount to maximize the yield of this compound and minimize the formation of byproducts, such as the corresponding carbonate. Typically, a slight excess of phosgene is employed to ensure complete conversion of the starting phenol.

In one detailed synthesis, approximately 70.55 millimoles of o-isopropoxyphenol are reacted with a toluene (B28343) solution containing 24.0 grams of phosgene. google.com The careful, dropwise addition of the phosgene solution over a period of 40 minutes is crucial to maintain control over the reaction rate and temperature. google.com The reaction is then allowed to proceed for a total of four hours to ensure completion. google.com This controlled addition prevents localized high concentrations of phosgene, which could lead to side reactions.

The presence of a base is essential for the phosgenation of phenols. The base deprotonates the phenolic hydroxyl group of o-isopropoxyphenol, forming the more nucleophilic phenoxide ion. This ion is a significantly more potent nucleophile than the neutral phenol, and it readily attacks the phosgene molecule.

A common industrial practice involves using an aqueous solution of a strong base, such as sodium hydroxide (NaOH). In a specific example, o-isopropoxyphenol is dissolved in a 10% aqueous NaOH solution before being reacted with the phosgene solution. google.com This two-phase system, consisting of an aqueous phase containing the sodium phenoxide and an organic phase (e.g., toluene) containing the phosgene, is characteristic of the Schotten-Baumann reaction conditions. The reaction occurs at the interface between the two liquid phases. The base also serves to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct of the reaction, driving the equilibrium towards the product side.

Optimization of Reaction Conditions and Parameters

Temperature control is a critical factor in the synthesis of chloroformates. The initial dissolution of o-isopropoxyphenol in aqueous NaOH can be facilitated by gentle heating, for instance, to 40°C. google.com However, the subsequent reaction with the highly reactive and exothermic phosgene requires careful temperature management. The mixture is typically cooled to room temperature before the phosgene solution is added to prevent uncontrolled temperature spikes that could lead to the decomposition of the product or unwanted side reactions. google.com While this specific synthesis is performed at atmospheric pressure, industrial processes involving gaseous phosgene may operate under controlled pressure to maintain phosgene in the liquid phase and enhance reaction rates.

The choice of solvent plays a significant role in the phosgenation process. The solvent must be inert to both the reactants and the product. It should also provide good solubility for phosgene. Aromatic hydrocarbons are commonly employed in industrial settings. nih.gov

In the synthesis of this compound, toluene is used as the solvent for phosgene. google.com This choice is advantageous because toluene is a non-polar solvent that readily dissolves phosgene while being immiscible with the aqueous basic solution containing the o-isopropoxyphenoxide. This immiscibility creates the two-phase system necessary for the interfacial reaction. The product, this compound, is preferentially soluble in the organic phase, which simplifies the workup procedure as the product can be isolated by separating the organic layer. google.com The influence of different solvents on the reaction is summarized in the table below, drawing from general principles of phosgenation reactions. nih.gov

Table 1: Influence of Solvent Selection on Phosgenation Reactions

| Solvent Type | Examples | Influence on Yield and Purity |

|---|---|---|

| Aromatic Hydrocarbons | Toluene, Xylene | Good solubility for phosgene; creates an effective two-phase system with aqueous base, leading to clean reactions and straightforward product isolation. google.comnih.gov |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform (B151607) | Can be used, but may introduce complexities in purification due to similar boiling points with some products or byproducts. |

| Ethers | Tetrahydrofuran (THF) | Can dissolve phosgene, but its miscibility with water may prevent the formation of a clean interfacial system, potentially leading to more side reactions like hydrolysis of phosgene. |

Process Analytical Technologies (PAT) in Synthesis Monitoring

The integration of Process Analytical Technology (PAT) is becoming increasingly vital in the synthesis of active pharmaceutical ingredients (APIs) and complex chemical intermediates. rsc.org While specific applications for this compound synthesis are not widely published, the principles of PAT can be applied to enhance process understanding and control.

In the context of synthesizing this compound, PAT can be instrumental for real-time monitoring of critical process parameters. This is particularly important when using highly reactive and hazardous materials like phosgene or its derivatives. kobe-u.ac.jp Techniques such as Fourier-transform infrared spectroscopy (FTIR) and online high-performance liquid chromatography-mass spectrometry (UPLC-MS) can provide continuous insights into the reaction progress. rsc.org

For instance, FTIR can be employed to monitor the concentration of the starting material (o-isopropoxyphenol) and the formation of the this compound product in real-time. This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction. Flow chemistry platforms, supported by PAT, offer a pathway for safer and more efficient production by minimizing the volume of hazardous reagents at any given time. rsc.org

Table 1: Potential PAT Applications in this compound Synthesis

| PAT Tool | Parameter Monitored | Potential Benefits |

| FTIR | Concentration of reactants and products | Real-time reaction kinetics, endpoint determination, impurity profiling |

| On-line UPLC-MS | Product purity and impurity identification | Immediate feedback on product quality, identification of byproducts |

| Flow NMR | Structural confirmation and quantification | In-line analysis of molecular structure and concentration |

Exploration of Phosgene-Alternative Synthetic Strategies for Chloroformates

The high toxicity of phosgene gas has driven significant research into safer alternative synthetic routes for chloroformates. kobe-u.ac.jpresearchgate.net These methods aim to replace phosgene with less hazardous reagents or to generate it in situ in a controlled manner.

Carbonylation Reactions for Aryl Chloroformate Formation

Carbonylation reactions present a promising alternative to the use of phosgene. These reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) or a CO surrogate. Palladium-catalyzed carbonylation of aryl halides has been investigated for the synthesis of various carbonyl compounds. nih.govnih.gov

One notable approach involves the palladium-catalyzed carbonylation of aryl halides using phenyl formate (B1220265) as a CO source. This method avoids the direct handling of toxic carbon monoxide gas and proceeds under relatively mild conditions. The reaction mechanism is thought to involve the decarbonylation of phenyl formate to generate CO in situ, which then participates in the palladium catalytic cycle. organic-chemistry.org While not specifically demonstrated for this compound, this methodology offers a viable pathway for its synthesis from the corresponding aryl halide.

Table 2: Comparison of Phosgene-Based and Carbonylation Approaches

| Feature | Phosgene-Based Synthesis | Palladium-Catalyzed Carbonylation |

| Carbonyl Source | Phosgene, Triphosgene (B27547) | Carbon Monoxide, Phenyl Formate |

| Safety Concerns | High toxicity of phosgene | Handling of CO gas (if used directly) |

| Catalyst | Often requires a base or catalyst | Palladium complex |

| Substrate | Phenols | Aryl Halides |

Novel Reagents and Catalytic Systems for Chloroformate Generation

The development of novel reagents and catalytic systems offers another avenue to circumvent the direct use of phosgene. Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can be used to prepare alkyl and aryl chloroformates. google.comjustia.com The reaction of an alcohol or phenol with triphosgene, often in the presence of a base, yields the corresponding chloroformate. google.comjustia.com

A patent describes a process for preparing alkyl/aryl chloroformates by reacting an alcohol or phenol with triphosgene in the presence of a catalyst and a base. google.com This method is presented as a simple, mild, and efficient alternative to using phosgene directly. google.com

Furthermore, innovative photo-on-demand synthesis methods have been reported. One such method utilizes a chloroform solution containing an alcohol, which upon photo-irradiation, generates the chloroformate in situ. nih.govacs.orgorganic-chemistry.org This approach is particularly attractive as it avoids the pre-synthesis and storage of hazardous phosgenating agents. organic-chemistry.org

Recent research has also explored the use of N-chloroformyl-N-arylcarbamate as a key intermediate synthesized using triphosgene, highlighting the ongoing efforts to replace phosgene in the synthesis of valuable chemical building blocks. researchgate.net

Reaction Mechanisms and Fundamental Reactivity Profile

Mechanistic Pathways of Chloroformate Reactivity

The principal mechanistic route for the reactions of aryl chloroformates is nucleophilic acyl substitution. These reactions proceed through well-defined pathways involving intermediate species, which have been the subject of extensive kinetic and mechanistic investigation.

Nucleophilic acyl substitution is a two-stage process that involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group. For chloroformates, the chloride ion serves as the leaving group. The reaction can be generalized as the substitution of the chloride for a nucleophile, such as an alcohol or an amine. researchgate.net

The most widely accepted mechanism for the solvolysis and aminolysis of aryl chloroformates is the stepwise addition-elimination pathway, often denoted as A_N + D_N (association-dissociation). nih.govnih.gov This mechanism involves two distinct steps:

Elimination (D_N): The tetrahedral intermediate subsequently collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group.

This pathway is consistently supported by kinetic studies on various chloroformates, including phenyl chloroformate, p-nitrophenyl chloroformate, and propargyl chloroformate, which serve as models for the reactivity of o-isopropoxyphenyl chloroformate. nih.govmdpi.com In some instances, particularly in highly ionizing and poorly nucleophilic solvents like aqueous fluoroalcohols, a competing unimolecular ionization (S_N1-type) mechanism may become significant. nih.govnih.gov However, for the majority of common solvents, the bimolecular addition-elimination process is dominant. nih.gov

The tetrahedral intermediate is a key species in the A_N + D_N mechanism, though its high energy and short lifetime typically prevent direct isolation. ic.ac.uktaylorandfrancis.com Its existence is largely inferred from kinetic data and computational studies. However, by carefully selecting reactants to slow down the reaction, direct spectroscopic observation has been achieved in analogous systems. For example, the reaction between benzyl (B1604629) thiol and acetyl cyanide produces a tetrahedral intermediate that is stable enough to be characterized by 1H NMR spectroscopy. ic.ac.uk Such studies reveal the change in hybridization of the carbonyl carbon from sp² to sp³ and provide direct evidence for the intermediate's structure. ic.ac.uk Computational methods, such as calculating the intrinsic reaction coordinate (IRC), can model the formation of the intermediate, showing the synchronous or asynchronous nature of bond formation and proton transfer steps. ic.ac.uk

Both chloroformates and acyl chlorides are reactive acylating agents that undergo nucleophilic acyl substitution. basf.com However, acyl chlorides are generally more reactive than the corresponding chloroformates. researchgate.net This difference in reactivity stems from the electronic properties of the substituent attached to the carbonyl group.

In an acyl chloride (R-COCl), the 'R' group is typically an alkyl or aryl moiety. In an aryl chloroformate (ArO-COCl), the aryloxy group's oxygen atom can donate electron density to the carbonyl carbon via resonance. This resonance effect partially counteracts the inductive withdrawal of the oxygen, making the carbonyl carbon of the chloroformate less electrophilic and thus less reactive towards nucleophiles compared to an acyl chloride. basf.com The reaction of chloroformates with water, for instance, is noted to be slower than the vigorous, strongly exothermic reaction of most acid chlorides with water. basf.com Despite this difference in rate, the fundamental mechanistic pathway for both classes of compounds under many conditions is the same addition-elimination process. lookchemmall.com

Nucleophilic Acyl Substitution Processes

Solvolytic Studies of this compound and Related Aryl Chloroformates

Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process for studying the reactivity of chloroformates. Quantitative analysis of solvolysis rates across a variety of solvents provides deep insight into the reaction mechanism and the nature of the transition state.

The effect of the solvent on reaction rates is quantitatively assessed using linear free energy relationships (LFERs), most notably the extended Grunwald-Winstein equation:

log(k/kₒ) = lN_T + mY_Cl

Here, k is the rate constant in a given solvent and kₒ is the rate constant in the reference solvent (80% ethanol/20% water). The l parameter measures the sensitivity of the reaction rate to the solvent's nucleophilicity (N_T), while the m parameter measures its sensitivity to the solvent's ionizing power (Y_Cl). lookchemmall.com

For aryl chloroformates like phenyl chloroformate, which serves as a primary model for this compound, solvolysis studies across dozens of solvents have consistently yielded high l values and moderate m values. These parameters strongly support the bimolecular addition-elimination mechanism where nucleophilic attack by the solvent is a key feature of the rate-determining step. mdpi.comnih.govrsc.org The large l value indicates significant bond formation to the incoming nucleophile in the transition state, while the moderate m value indicates a lesser, but still present, degree of bond breaking (C-Cl cleavage).

The table below presents the Grunwald-Winstein parameters for several aryl chloroformates, which provide a framework for estimating the reactivity of this compound.

Interactive Data Table: Grunwald-Winstein Parameters for Solvolysis of Aryl Chloroformates at 25.0 °C

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Predominant Mechanism | Reference |

| Phenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination | nih.gov |

| p-Nitrophenyl Chloroformate | 1.68 | 0.46 | 3.65 | Addition-Elimination | mdpi.com |

| p-Methoxyphenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination | mdpi.com |

| Benzyl Chloroformate | 1.95 | 0.57 | 3.42 | Addition-Elimination | mdpi.com |

The ratio of l/m is often used to diagnose the transition state structure. For aryl chloroformates, this ratio is typically around 3.0 or higher, confirming a transition state with more bond-making than bond-breaking character. nih.govmdpi.com Furthermore, studies often report large kinetic solvent isotope effects (KSIE), for example, when comparing rates in methanol (B129727) (k_MeOH) versus deuterated methanol (k_MeOD). These large KSIE values are indicative of general base catalysis by a second solvent molecule, which assists in removing a proton from the attacking nucleophile in the rate-determining step. mdpi.comrsc.org

No Information Available for this compound

A comprehensive search of available scientific literature and research databases has revealed no specific data regarding the chemical reactivity and degradation pathways of This compound . Consequently, the generation of an article detailing its reaction mechanisms, linear free energy relationships, and decomposition as per the requested outline is not possible at this time.

The initial and subsequent targeted searches for kinetic studies, including the influence of solvent parameters (nucleophilicity and ionizing power) and correlations with other chloroformates, for this specific compound were unsuccessful. Similarly, no documents detailing the intramolecular rearrangements or decomposition mechanisms for this compound were found.

While general principles of chloroformate reactivity and decomposition are established for other related compounds, the strict requirement to focus solely on this compound prevents the extrapolation of this information. The scientific community has not published specific research on the solvolysis or degradation of this particular molecule that is publicly accessible. Therefore, the data necessary to populate the requested sections and subsections of the article is not available.

This compound: A Specialized Intermediate in Organic Synthesis

This compound is a significant chemical intermediate primarily recognized for its role in the synthesis of valuable organic compounds. Its reactivity is centered around the chloroformate group, which serves as an effective acylating agent for various nucleophiles. This article explores the specific applications of this compound as a key intermediate in the formation of carbamates and carbonate esters, detailing the underlying chemical reactions and research findings.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a fundamental approach to identifying the functional groups and fingerprinting the molecular structure of o-isopropoxyphenyl chloroformate.

Infrared (IR) Spectroscopic Fingerprint Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic vibrations of bonds within a molecule. For this compound, the IR spectrum is dominated by a strong absorption band characteristic of the chloroformate group's carbonyl (C=O) stretch. This peak is typically observed in the region of 1775-1795 cm⁻¹, a higher frequency than that of a typical ketone or ester carbonyl due to the electron-withdrawing effect of the adjacent chlorine atom.

Further key absorptions include those corresponding to the C-O-C stretching vibrations of the ether and ester functionalities, which are expected to appear in the 1200-1000 cm⁻¹ region. The aromatic ring gives rise to characteristic C=C stretching vibrations between 1600 and 1450 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. The presence of the isopropyl group can be confirmed by C-H bending vibrations around 1385 cm⁻¹ (for the gem-dimethyl) and 1370 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Chloroformate | 1775 - 1795 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-H Bend (gem-dimethyl) | Isopropyl Group | ~1385 | Medium |

| C-O-C Stretch (ether & ester) | Aryl ether, Chloroformate | 1200 - 1000 | Strong |

| C-Cl Stretch | Chloroformate | 800 - 600 | Medium |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud. For this compound, the symmetric vibrations and those of non-polar bonds, such as the aromatic ring breathing modes, are often more prominent in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring and the C-O-C symmetric stretches would be expected to yield strong Raman signals. The C-Cl stretch of the chloroformate group would also be Raman active. This technique is particularly useful for analyzing the skeletal vibrations of the molecule, providing a more complete vibrational profile when used in conjunction with IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring protons. The aromatic protons on the phenyl ring typically appear as a complex multiplet pattern in the range of 6.9-7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the isopropoxy and chloroformate groups.

The methine proton (-CH-) of the isopropyl group is expected to be a septet around 4.6-4.8 ppm due to coupling with the six equivalent methyl protons. These two methyl groups (-CH₃) of the isopropyl moiety would appear as a characteristic doublet at approximately 1.3-1.4 ppm. The integration of these signals would correspond to a 4:1:6 ratio for the aromatic, methine, and methyl protons, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | Multiplet | 6.9 - 7.5 |

| Isopropyl -CH | Septet | 4.6 - 4.8 |

| Isopropyl -CH₃ | Doublet | 1.3 - 1.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the chloroformate group is highly deshielded and is expected to appear at a chemical shift of approximately 150-155 ppm. The aromatic carbons will show a series of signals between 110 and 150 ppm, with the carbon attached to the oxygen of the isopropoxy group (C-O) appearing at the lower end of this range and the carbon attached to the chloroformate oxygen appearing at the higher end. The methine carbon of the isopropyl group would be found around 70-75 ppm, while the equivalent methyl carbons would give a single signal at approximately 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Chloroformate) | 150 - 155 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-H | 110 - 130 |

| Isopropyl -CH | 70 - 75 |

| Isopropyl -CH₃ | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methine proton of the isopropyl group and the two methyl groups, confirming their connectivity. Correlations between adjacent aromatic protons would also be visible, helping to assign their specific positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its attached carbon. For instance, the doublet from the isopropyl methyl protons in the ¹H NMR spectrum would correlate with the methyl carbon signal in the ¹³C NMR spectrum.

By combining the information from these advanced analytical methodologies, a complete and unambiguous structural determination of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing essential information about its molecular weight and structural features through controlled fragmentation. Based on its chemical formula, C₁₀H₁₁ClO₃, the compound has a monoisotopic mass of approximately 214.04 g/mol and an average mass of 214.65 g/mol . epa.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃ | epa.gov |

| Average Mass | 214.65 g/mol | epa.gov |

| Monoisotopic Mass | 214.039672 g/mol | epa.gov |

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to extensive fragmentation. For this compound, EI-MS would be expected to produce a molecular ion peak (M⁺) at m/z 214, corresponding to the monoisotopic mass. The presence of chlorine would be indicated by a characteristic M+2 peak at m/z 216 with an intensity of about one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key fragmentation pathways would likely include:

Loss of the chloroformyl group (-COCl): This would result in a significant fragment corresponding to the isopropoxyphenoxy radical.

Loss of the isopropyl group (-C₃H₇): Cleavage of the isopropyl group from the ether linkage would generate a prominent fragment.

Decarbonylation: Loss of a carbonyl group (CO) from fragments is also a common pathway.

Chemical Ionization (CI-MS) is a softer ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to produce ions with less excess energy. This results in reduced fragmentation and a more prominent protonated molecule peak [M+H]⁺. For this compound, a CI-MS spectrum would be expected to show a strong peak at m/z 215, which is useful for confirming the molecular weight with greater certainty than EI-MS, where the molecular ion may be weak or absent. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. guidechem.com For this compound, with a molecular formula of C₁₀H₁₁ClO₃, the calculated exact mass is 214.039672 g/mol . epa.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with errors in the parts-per-million (ppm) range. This precision allows for the unambiguous differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating components of a mixture and analyzing them by mass spectrometry. nist.govnist.gov This is particularly useful for analyzing the purity of this compound or for monitoring its presence in a reaction mixture. A reversed-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase (such as a methanol-water or acetonitrile-water gradient). eurl-pesticides.eu Following separation, the eluent is introduced into the mass spectrometer. ESI is a common ionization source for LC-MS, which would typically generate the protonated molecule [M+H]⁺ at m/z 215. scielo.org.za LC-MS/MS can be used for even greater selectivity and sensitivity by selecting the parent ion (m/z 215) and inducing fragmentation to monitor specific product ions. ajol.info

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, and for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column with a carrier gas (e.g., helium). Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A nonpolar or mid-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, would likely be effective. biorxiv.org

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated compound. researchgate.net The mass spectrometer records the mass spectrum of the compound as it elutes from the GC column, allowing for both qualitative identification based on the fragmentation pattern and quantitative analysis based on peak area.

| Parameter | Typical Condition | Reference/Rationale |

|---|---|---|

| Column Type | 5% Phenyl Methyl Siloxane (e.g., HP-5ms) | biorxiv.org |

| Carrier Gas | Helium | thermofisher.com |

| Injection Mode | Splitless | biorxiv.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | thermofisher.com |

| Mass Range | 50-500 m/z | biorxiv.org |

Derivatization is a process where a chemical modification is made to an analyte to improve its analytical properties. In the context of gas chromatography, this is often done to increase the volatility and thermal stability of polar compounds. nist.gov

However, this compound is itself a derivatizing agent. ontosight.ai Chloroformates, in general, are highly reactive compounds used to derivatize molecules containing active hydrogens, such as amines, alcohols, and phenols, to make them more amenable to GC analysis. researchgate.net For instance, alkyl chloroformates react rapidly with polar analytes, converting them into less polar, more volatile esters or carbamates that can be easily analyzed by GC-MS. nih.gov Therefore, this section is more relevant to the application of this compound as a reagent rather than a procedure applied to it. In a typical application, this compound would be reacted with a target analyte (e.g., an amino acid or a phenolic drug) to form a stable derivative, which is then extracted and injected into the GC-MS system.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound, offering high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation and quantification of aryl chloroformates.

Methodology and Findings:

A quantitative method for this compound would involve a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation.

A significant challenge in the analysis of some chloroformates is their potential for low UV absorbance, which can hinder detection with standard HPLC-UV detectors. For instance, the analysis of similar compounds like chloromethyl chloroformate has required a pre-column derivatization step to attach a UV-active chromophore to the molecule, thereby enabling sensitive detection. svrkgdc.ac.in In such a procedure, a derivatizing agent is reacted with the chloroformate to yield a product with strong UV absorbance, which can then be easily quantified. svrkgdc.ac.in For this compound, if direct UV detection at a suitable wavelength (e.g., 254 nm or 270 nm) proves to be insensitive, a similar derivatization strategy would be necessary.

The method would be validated according to International Conference on Harmonisation (ICH) guidelines, establishing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). svrkgdc.ac.in A calibration curve is constructed by analyzing a series of standard solutions of known concentrations to enable the precise quantification of the compound in unknown samples.

Table 1: Illustrative RP-HPLC Parameters for Quantitative Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (64:36, v/v) svrkgdc.ac.in |

| Flow Rate | 1.0 mL/min svrkgdc.ac.in |

| Detection | UV at 270 nm (or following derivatization) |

| Injection Volume | 20 µL svrkgdc.ac.in |

| Column Temperature | 35 °C svrkgdc.ac.in |

| Run Time | ~15 minutes |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Initial Purification

Thin Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound from its precursor, 2-isopropoxyphenol. chemistryhall.com It allows for the qualitative assessment of the consumption of reactants and the formation of products.

Methodology and Findings:

In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). rochester.edu Alongside the reaction mixture, reference spots of the starting material (2-isopropoxyphenol) and a "co-spot" (a mixture of the starting material and the reaction aliquot) are also applied. libretexts.org The plate is then placed in a chamber containing a suitable mobile phase, a solvent system chosen to effectively separate the starting material from the product based on polarity differences. chemistryhall.comrochester.edu As this compound is less polar than the phenolic starting material, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value.

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the reaction mixture lane over time. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible. Visualization can be achieved under a UV lamp (typically at 254 nm) if the compounds are UV-active, or by using a chemical staining agent that reacts with the compounds to produce colored spots. chemistryhall.com

Table 2: General Procedure for TLC Monitoring

| Step | Action | Purpose |

| 1. Plate Preparation | Spot starting material (SM), reaction mixture (RM), and a co-spot (SM+RM) on a silica gel plate. libretexts.org | To compare the components of the reaction mixture against a reference. |

| 2. Development | Place the plate in a sealed chamber with an appropriate eluent (e.g., hexane:ethyl acetate (B1210297) mixture). merckmillipore.com | To separate compounds based on polarity. The product should have a higher Rf than the starting material. |

| 3. Visualization | View the dried plate under a UV lamp or apply a staining agent (e.g., potassium permanganate). chemistryhall.com | To make the separated spots visible. |

| 4. Analysis | Compare the spots in the RM lane to the SM lane. | To determine the extent of the reaction. Completion is indicated by the absence of the SM spot in the RM lane. libretexts.org |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from its molecular formula, C₁₀H₁₁ClO₃, to validate its empirical formula and confirm its elemental composition and purity.

Methodology and Findings:

A purified sample of this compound is subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and hydrogen chloride) are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and chlorine in the original sample are calculated. The percentage of oxygen is typically determined by difference.

The empirical formula is considered validated if the experimental values are within an acceptable margin of error (typically ±0.4%) of the theoretical values.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₁ClO₃)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 214.64 | 55.95% |

| Hydrogen | H | 1.008 | 214.64 | 5.16% |

| Chlorine | Cl | 35.453 | 214.64 | 16.52% |

| Oxygen | O | 15.999 | 214.64 | 22.36% |

| Total | 214.64 | 100.00% |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of o-Isopropoxyphenyl Chloroformate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the coordinates on the potential energy surface where the molecule's energy is at a minimum. For this compound, this would be achieved using methods like Density Functional Theory (DFT), often with a functional such as B3LYP, which provides a balance of accuracy and computational cost. researchgate.net

The optimization process yields the equilibrium bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it represents the most likely conformation of the molecule in the gas phase and serves as the foundation for all subsequent property calculations. The process confirms that the final structure is a true minimum by ensuring all calculated vibrational frequencies are positive (real). researchgate.net

Illustrative Optimized Geometric Parameters for this compound: This table presents a hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT/B3LYP calculation. These values are representative examples.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govbiomedres.us

For this compound, the HOMO is expected to be located primarily on the electron-rich isopropoxy-substituted benzene (B151609) ring, indicating this is the likely site for electrophilic attack. Conversely, the LUMO would be centered on the highly electrophilic chloroformate group, specifically the carbonyl carbon, which is the primary site for nucleophilic attack. This is consistent with the known reactivity of chloroformate esters, which readily react with nucleophiles.

Illustrative Frontier Orbital Energies for this compound: This table provides representative energy values for the frontier orbitals, as would be calculated by DFT. The specific values depend on the level of theory and solvent model used.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to specific molecular motions, such as the stretching of the C=O bond in the chloroformate group or C-H bonds on the aromatic ring and isopropyl group. Comparing calculated IR spectra with experimental data helps confirm the presence of key functional groups.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. researchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can provide theoretical chemical shifts that, after appropriate scaling or referencing, show good agreement with experimental values. nih.govrsc.orgrsc.org This would allow for the assignment of each peak in the NMR spectrum to a specific proton or carbon atom in the this compound molecule.

Illustrative Predicted Spectroscopic Data for this compound: This table shows representative predicted values for key spectroscopic features. Actual values can be influenced by solvent and experimental conditions.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry excels at mapping the energetic pathways of chemical reactions.

Understanding a reaction mechanism involves identifying any intermediates and, crucially, the transition states that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its energy relative to the reactants determines the activation energy barrier, which governs the reaction rate.

For this compound, a typical reaction is solvolysis or reaction with a nucleophile. Computational studies on similar compounds, like phenyl chloroformate, suggest that these reactions proceed via a stepwise addition-elimination mechanism where a tetrahedral intermediate is formed. nih.govnih.gov A computational study would model this process by:

Mapping the approach of the nucleophile to the carbonyl carbon.

Locating the transition state for the formation of the tetrahedral intermediate.

Optimizing the structure of the intermediate itself.

Locating the second transition state for the expulsion of the chloride ion.

Calculating the energies of all species to construct a full reaction energy profile.

The activation barrier is a key parameter derived from such studies. nih.gov

Illustrative Reaction Energy Profile Data (Hypothetical Reaction with H₂O): This table provides an example of energy values that would be calculated to describe a reaction pathway.

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical motions of atoms and molecules over time. nih.gov

Conformational Landscapes: The isopropoxy group and the chloroformate group can rotate relative to the benzene ring, giving rise to multiple conformers. MD simulations can explore the potential energy surface to map the "conformational landscape," identifying the most stable conformers and the energy barriers between them. nih.gov This provides a dynamic picture of the molecule's flexibility.

Solvation Effects: Chemical reactions are highly influenced by the solvent. ucsb.edu Computational models account for this in two main ways: implicitly, by treating the solvent as a continuous medium (e.g., with the Polarizable Continuum Model, PCM), or explicitly, by surrounding the solute molecule with a box of individual solvent molecules. MD simulations are particularly powerful for explicit solvent models, as they can reveal specific solute-solvent interactions, such as hydrogen bonding, and how they stabilize reactants, transition states, or products, thereby influencing the reaction pathway and rate. rsc.org

In Silico Screening and Predictive Modeling for Novel Applications

In the realm of modern chemical research, in silico screening and predictive modeling have emerged as indispensable tools for accelerating the discovery and design of molecules with desired properties. nih.gov These computational techniques allow for the high-throughput virtual screening of vast chemical libraries, predicting the activity and properties of compounds before their actual synthesis, thereby saving significant time and resources. nih.govcreative-biolabs.com For chloroformate derivatives, including this compound, these methods are particularly valuable for exploring potential new applications, ranging from synthetic reagents to bioactive molecules. researchgate.netwikipedia.org

Predictive modeling for chloroformates often involves the development of Quantitative Structure-Activity Relationship (QSAR) models. creative-biolabs.comnih.gov QSAR models are mathematical representations that correlate variations in the chemical structure of a series of compounds with their biological or chemical activity. creative-biolabs.com By analyzing a dataset of known chloroformates, these models can predict the reactivity or other properties of a novel derivative like this compound based on its unique structural and electronic features.

The process typically begins with the calculation of molecular descriptors for a series of chloroformate derivatives. These descriptors can be categorized as 1D (e.g., molecular weight, pKa), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). creative-biolabs.com Computational methods like Density Functional Theory (DFT) are often employed to calculate electronic properties such as orbital energies (HOMO, LUMO), charge distributions, and reaction energies, which serve as highly informative descriptors for reactivity. nih.govmdpi.com Once a robust QSAR model is established and validated, it can be used to screen virtual libraries of novel chloroformate esters to identify candidates with optimized characteristics for a specific application.

The reactivity of chloroformate esters, including aryl chloroformates like this compound, is fundamentally governed by the electronic nature of the substituent group (the 'R' in ROC(O)Cl). wikipedia.orgbrilliant.org The interplay of inductive and resonance effects significantly influences the stability of the molecule and the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in most of their characteristic reactions. otgscience.inrsc.org

Electronic Effects:

Inductive Effect: This effect involves the polarization of σ-bonds due to differences in electronegativity between adjacent atoms. otgscience.innumberanalytics.com Electron-withdrawing groups (EWGs) attached to the aryl ring (e.g., nitro, cyano, or halogen groups) exert a negative inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack, which generally increases the reaction rate. otgscience.inresearchgate.net Conversely, electron-donating groups (EDGs) have a positive inductive effect (+I), which decreases reactivity.

Resonance Effect (or Mesomeric Effect): This effect describes the delocalization of π-electrons across a conjugated system. brilliant.orgotgscience.in For aryl chloroformates, the lone pair of electrons on the phenoxy oxygen can be delocalized into the aromatic ring. EDGs on the ring can enhance this delocalization, increasing electron density at the reaction center and thereby reducing reactivity. rsc.org EWGs can have the opposite effect.

Kinetic studies on various substituted phenyl chloroformates illustrate these relationships clearly. The solvolysis rates of different aryl chloroformates show a distinct trend based on the electronic properties of the substituent.

Table 1: Relative Solvolysis Rates of Substituted Aryl Chloroformates

| Compound | Substituent | Electronic Effect | Expected Relative Reactivity |

|---|---|---|---|

| p-Nitrophenyl chloroformate | -NO₂ | Strong Electron-Withdrawing (-I, -R) | Highest |

| p-Chlorophenyl chloroformate | -Cl | Electron-Withdrawing (-I, +R) | Intermediate |

| Phenyl chloroformate | -H | Neutral (Reference) | Baseline |

| p-Methoxyphenyl chloroformate | -OCH₃ | Strong Electron-Donating (+R, -I) | Low |

| This compound | -OCH(CH₃)₂ | Strong Electron-Donating (+R, -I) | Lowest |

Research on the aminolysis and methanolysis of phenyl chloroformates has shown that the transition state is highly associative, with significant bond formation to the incoming nucleophile. rsc.org The reaction rates are sensitive to the basicity of the nucleophile and the nature of the substituent on the phenyl ring. rsc.orgresearchgate.net For instance, studies comparing phenyl chloroformate, p-methoxyphenyl chloroformate, and p-nitrophenyl chloroformate demonstrate that the presence of the electron-withdrawing nitro group in p-nitrophenyl chloroformate leads to a faster reaction rate, while the electron-donating methoxy (B1213986) group in p-methoxyphenyl chloroformate results in a slower rate. nih.gov

Computational models, particularly DFT, can quantify these electronic influences. By calculating parameters such as the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a direct theoretical correlation to reactivity can be established. A lower LUMO energy and a more positive partial charge on the carbonyl carbon generally indicate higher reactivity toward nucleophiles. These computational insights are crucial for predicting the reactivity of uncharacterized derivatives like this compound and for designing new chloroformate-based reagents for specific synthetic purposes. mdpi.com

Future Directions and Advanced Academic Inquiries

Development of Sustainable and Green Synthetic Routes

The conventional synthesis of chloroformates often involves highly toxic reagents like phosgene (B1210022). kobe-u.ac.jp Future research will undoubtedly focus on developing greener, safer, and more sustainable synthetic pathways for o-Isopropoxyphenyl chloroformate. Key areas of investigation include:

Phosgene-Free Synthesis: A major goal is to eliminate the use of phosgene gas. One promising approach is the use of phosgene equivalents such as triphosgene (B27547), a solid that is safer to handle. kobe-u.ac.jpgoogle.com Another avenue is the palladium-catalyzed reaction of chlorine, carbon monoxide, and an alkyl nitrite, which avoids the formation of phosgene altogether. oup.com

Photo-on-Demand Synthesis: Recent advancements have demonstrated the synthesis of chloroformates by the photo-irradiation of a chloroform (B151607) solution containing an alcohol, with oxygen bubbling through the mixture. kobe-u.ac.jpresearchgate.netnih.gov This method allows for the in situ generation of the necessary reactive species, minimizing the risks associated with transport and storage of hazardous materials. kobe-u.ac.jp Applying this to o-isopropoxyphenol could provide a highly controlled and safer production method.

Catalytic Carbonylation: Research into the direct catalytic carbonylation of o-isopropoxyphenol precursors using carbon monoxide (CO) as a C1 building block presents another sustainable route. While challenging, success in this area would represent a significant leap in green chemistry.

| Synthetic Route | Key Features | Potential Advantages | References |

| Triphosgene-based | Uses a solid, safer phosgene equivalent. | Reduced handling risk, suitable for batch and flow processes. | kobe-u.ac.jpgoogle.com |

| Photo-on-Demand | In situ generation from chloroform and o-isopropoxyphenol. | High safety profile, on-demand production, minimal waste. | kobe-u.ac.jpresearchgate.netkobe-u.ac.jp |

| Palladium-Catalyzed | Gas-phase reaction not proceeding via phosgene. | Avoids phosgene, potential for high selectivity. | oup.com |

Integration with Automated and Flow Chemistry Platforms

The integration of this compound synthesis into continuous flow chemistry platforms is a critical area for future development. Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.

A patented method for the continuous flow synthesis of chloroformate compounds using a microchannel reactor highlights the industrial potential of this approach. google.com By pumping solutions of o-isopropoxyphenol and a phosgene source (like triphosgene) through a series of modules for preheating, mixing, reacting, and quenching, the process can be fully automated. google.com This methodology drastically reduces reaction times and improves safety by minimizing the volume of hazardous intermediates present at any given moment, which is particularly important for exothermic phosgenation reactions. google.com

Exploration of Novel Catalytic Transformations Involving Chloroformates

While chloroformates are typically used as reagents for introducing a protecting group or forming carbamates and carbonates, future academic inquiry could explore their role in novel catalytic cycles. For instance, research has shown that ethyl chloroformate can serve as a carbonyl source in nickel-catalyzed reductive carbonylation reactions to produce ketones. nih.gov Future studies could investigate whether this compound can participate in similar nickel- or palladium-catalyzed cross-coupling reactions, potentially acting as a source of an isopropoxyphenoxycarbonyl group or even as a precursor for generating other reactive intermediates under catalytic conditions. The reactivity of chloroformates is similar to that of acyl chlorides, opening a wide range of potential transformations. wikipedia.org

Advanced Materials Science Applications (e.g., Polymer Chemistry Precursors in academic studies)

The bifunctional nature of this compound makes it an intriguing candidate as a monomer precursor in polymer science. Its reactive chloroformate group can readily react with nucleophiles like alcohols and amines to form carbonate and carbamate (B1207046) linkages, respectively. wikipedia.org

Academic studies could explore the synthesis of novel polymers by reacting this compound with various diols or diamines. This would lead to the formation of polycarbonates or polyurethanes with pendant o-isopropoxyphenyl groups along the polymer backbone. These side chains could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or specific interactions with other molecules or surfaces. This approach mirrors the use of other functionalized chloroformates, like vinyl chloroformate, in creating specialty polymers with tailored properties. researchgate.net

Bioorganic Chemistry Research Beyond Agrochemical and Pharmaceutical Intermediates (e.g., probe development, synthetic methodology tools)

Beyond its role as an intermediate in the synthesis of agrochemicals like propoxur (B1679652) (o-isopropoxyphenyl N-methylcarbamate), this compound holds potential in broader bioorganic chemistry research. iaea.orgnih.gov

Chemical Probe Development: The field of bioorganic chemistry relies on the development of molecular probes to study biological systems. interesjournals.org The o-isopropoxyphenyl moiety could serve as a recognition element for specific enzymes or receptors, while the highly reactive chloroformate handle provides a means to covalently attach this "warhead" to a reporter tag (like a fluorophore) or a solid support for affinity chromatography.

Derivatization Agent: Chloroformates are widely used as derivatization agents in analytical chemistry, particularly for gas chromatography, to make polar compounds more volatile. wikipedia.orgresearchgate.net The specific properties of the o-isopropoxyphenyl group could be exploited to develop new derivatization strategies for the selective analysis of certain classes of metabolites.

Synthetic Methodology: The compound could be used as a tool in developing new synthetic methodologies. For example, its reaction with carboxylic acids forms mixed anhydrides, which are themselves useful reactive intermediates in organic synthesis. wikipedia.org Exploring these reactions under various conditions could lead to new, efficient ways of creating complex molecules.

| Application Area | Description | Potential Impact | Related Concepts |

| Chemical Probes | Use as a reactive building block to create molecules for studying biological targets. | New tools for disease research and diagnosis. | interesjournals.org |

| Derivatization | Modifying analytes to improve detection in analytical techniques like GC-MS. | Enhanced sensitivity and selectivity in metabolomics. | wikipedia.orgresearchgate.net |

| Polymer Precursor | Monomer for creating polycarbonates and polyurethanes with functional side chains. | Development of advanced materials with tailored properties. | researchgate.net |

| Catalytic Reagent | Participant in novel metal-catalyzed cross-coupling reactions. | Expansion of the synthetic chemist's toolkit for building complex molecules. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.